molecular formula C14H10ClN3 B12168253 3-[2-(4-Chlorophenyl)hydrazinylidene]-3H-indole CAS No. 29055-55-8

3-[2-(4-Chlorophenyl)hydrazinylidene]-3H-indole

Cat. No.: B12168253
CAS No.: 29055-55-8
M. Wt: 255.70 g/mol
InChI Key: CRLHQIASHPZSQP-UHFFFAOYSA-N
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Description

1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with indole. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling with the indole nucleus .

Industrial Production Methods

Industrial production methods for indole derivatives, including 1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]-, often involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes by binding to their active sites, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole, 3-[2-(4-methylphenyl)diazenyl]-
  • 1H-Indole, 3-[2-(4-bromophenyl)diazenyl]-
  • 1H-Indole, 3-[2-(4-nitrophenyl)diazenyl]-

Uniqueness

1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- is unique due to the presence of the chloro group, which can influence its electronic properties and reactivity.

Properties

CAS No.

29055-55-8

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

(4-chlorophenyl)-(1H-indol-3-yl)diazene

InChI

InChI=1S/C14H10ClN3/c15-10-5-7-11(8-6-10)17-18-14-9-16-13-4-2-1-3-12(13)14/h1-9,16H

InChI Key

CRLHQIASHPZSQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)N=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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